3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives. This compound features a benzothiophene core structure with a chlorine atom at the 3-position and a hydrazide functional group, which is linked to a substituted phenyl group. Benzothiophene derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical methods, primarily involving the reaction of benzothiophene derivatives with hydrazine or its derivatives. The specific synthesis of 3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is not extensively documented in public databases, but similar compounds have been explored in scientific literature for their potential therapeutic applications.
This compound can be classified as:
The synthesis of 3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Solvents like ethanol or dimethylformamide may be employed to facilitate reactions.
The molecular structure of 3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can be represented by its IUPAC name and structural formula:
The compound's structural information can be represented using various notations:
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(C=C3)C)Cl
MAGIBUBKOROIRK-UHFFFAOYSA-N
The compound can participate in several types of chemical reactions:
Reactions involving this compound typically require specific conditions such as temperature control and solvent choice to optimize yield and minimize side reactions.
Research indicates that similar benzothiophene derivatives may act as inhibitors or modulators in various biochemical pathways, suggesting potential therapeutic applications in treating diseases like cancer or infections.
3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0